molecular formula C26H23ClN4O3 B11365644 5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11365644
M. Wt: 474.9 g/mol
InChI Key: UWHADWXTYZEUSI-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a chlorophenoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzylpiperazine and chlorophenoxy intermediates, followed by their coupling with the furan and oxazole moieties under specific reaction conditions. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chlorophenoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain oxidoreductase enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C26H23ClN4O3/c27-20-6-8-21(9-7-20)32-18-22-10-11-24(33-22)25-29-23(16-28)26(34-25)31-14-12-30(13-15-31)17-19-4-2-1-3-5-19/h1-11H,12-15,17-18H2

InChI Key

UWHADWXTYZEUSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(O4)COC5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

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